molecular formula C12H16N4OS B2743107 4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 851116-12-6

4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2743107
CAS RN: 851116-12-6
M. Wt: 264.35
InChI Key: QOXUZCOOQWFHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (IPT-T) is an organosulfur compound that has been used in a variety of scientific research applications. It is a derivative of triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring structure. IPT-T has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, including the process for 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which is structurally related to the requested compound. These compounds were evaluated for their antimicrobial activities, with some demonstrating good to moderate effectiveness against test microorganisms (Bektaş et al., 2007).

Electrochemical Behavior

Research by Fotouhi et al. (2002) focused on the electrochemical study of thiotriazoles, revealing insights into their electrooxidation behavior. This study provides foundational knowledge relevant to understanding the electrochemical properties of triazole compounds, including those similar to 4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (Fotouhi, Hajilari, & Heravi, 2002).

Synthesis and Anti-Microbial Study

Joshi et al. (2021) synthesized a series of triazolo-thiadiazoles, starting from a compound structurally similar to the requested chemical. These compounds exhibited notable antibacterial and antifungal activities, highlighting the antimicrobial potential of triazole derivatives (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Corrosion Inhibition

Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in a saline solution. The study demonstrated over 94% corrosion inhibition efficiency, indicating the potential of triazole derivatives in corrosion protection applications (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

properties

IUPAC Name

4-amino-3-[(4-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-8(2)9-3-5-10(6-4-9)17-7-11-14-15-12(18)16(11)13/h3-6,8H,7,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXUZCOOQWFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.